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Compound of Interest

Compound Name: 2-Bromo-6-chlorobenzo[d]thiazole

Cat. No.: B1279464

CAS Number: 3507-17-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-
chlorobenzo[d]thiazole, a halogenated heterocyclic compound of significant interest in
medicinal chemistry and synthetic organic chemistry. While specific literature on this exact
molecule is limited, this document consolidates available data on its physicochemical
properties and provides detailed, plausible experimental protocols for its synthesis and
subsequent functionalization based on established methodologies for analogous benzothiazole
derivatives. Furthermore, this guide explores the potential biological activities of 2-Bromo-6-
chlorobenzo[d]thiazole by examining structure-activity relationships derived from related
compounds, presenting relevant quantitative data for comparison. This document is intended to
serve as a valuable resource for researchers engaged in the design and development of novel
therapeutic agents and complex organic molecules.

Physicochemical Properties

2-Bromo-6-chlorobenzo[d]thiazole is a solid, bicyclic aromatic compound. The presence of
two different halogen atoms on the benzothiazole core, a bromine atom at the 2-position of the
thiazole ring and a chlorine atom at the 6-position of the benzene ring, imparts distinct reactivity
and potential for selective functionalization.
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Property Value Reference
CAS Number 3507-17-3 [1]
Molecular Formula C7HsBrCINS [1]
Molecular Weight 248.53 g/mol [1]
Melting Point 99-100 °C [2]
Appearance Solid [2]
Predicted Density 1.849+0.06 g/cm3 [1]
Predicted Boiling Point 330.5£34.0 °C [1]

Spectroscopic Data:

Spectrum Data Reference

5: 7.42-7.46 (m, 1H), 7.76-7.90
1H NMR (CDCls) m. 2H) [2]
ml

Synthesis and Reactivity

The primary route for the synthesis of 2-Bromo-6-chlorobenzo[d]thiazole is anticipated to be
via a Sandmeyer-type reaction starting from the commercially available 2-amino-6-
chlorobenzothiazole. The bromine at the 2-position is then available for a variety of palladium-
catalyzed cross-coupling reactions, making it a versatile building block.

Synthesis via Sandmeyer Reaction

This protocol describes a plausible method for the synthesis of 2-Bromo-6-
chlorobenzo[d]thiazole from 2-amino-6-chlorobenzothiazole through diazotization followed by
a copper-catalyzed bromination.[3][4][5]

Experimental Protocol:

o Diazotization:
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o Suspend 2-amino-6-chlorobenzothiazole (1.0 eq) in an aqueous solution of hydrobromic
acid (HBr, 48%, ~5-6 eq).

o Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

o Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNOz, 1.1 eq) dropwise,
maintaining the temperature below 5 °C.

o Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

¢ Bromination:

o

In a separate flask, dissolve copper(l) bromide (CuBr, 1.2 eq) in HBr (48%).
o Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

o Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C until
the evolution of nitrogen gas ceases.

o Cool the mixture to room temperature and extract the product with a suitable organic
solvent (e.g., ethyl acetate or dichloromethane).

o Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry
over anhydrous sodium sulfate.

o Concentrate the solvent under reduced pressure and purify the crude product by column
chromatography on silica gel or recrystallization to yield 2-Bromo-6-
chlorobenzo[d]thiazole.

1. NaNOz, HBr
2.0-5°C

2-Amino-6-chlorobenzothiazole

Diazonium Salt | CuBr, HBr | 2-Bromo-6-chlorobenzo[d]thiazole

Click to download full resolution via product page

Synthetic route to 2-Bromo-6-chlorobenzo[d]thiazole.

Reactivity and Functionalization
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The bromine atom at the C2 position of the benzothiazole ring is susceptible to displacement
and is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the
Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the
introduction of a wide range of aryl, heteroaryl, and amino substituents, respectively.

2.2.1. Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling
of 2-Bromo-6-chlorobenzo[d]thiazole with an arylboronic acid.[6][7][8]

Experimental Protocol:
» Reaction Setup:

o In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-
Bromo-6-chlorobenzo[d]thiazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and
a base such as potassium carbonate (K2COs, 2.0-3.0 eq) or cesium carbonate (Cs2COs,
2.0 eq).

o Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0)
(Pd(PPhs)4, 2-5 mol%) or palladium(ll) acetate (Pd(OAc)z, 2-5 mol%) with a suitable
phosphine ligand like SPhos or XPhos (4-10 mol%).

e Solvent and Reaction Conditions:

o Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g.,
1,4-dioxane/water, toluene/water, or DMF/water).

o Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed
(monitor by TLC or LC-MS).

o Work-up and Purification:
o Cool the reaction to room temperature and dilute with water.

o Extract the product with an organic solvent (e.g., ethyl acetate).
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o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel.

2-Bromo-6-chlorobenzothiazole Pd Catalyst, Base
Arylboronic Acid

Click to download full resolution via product page

: 2-Aryl-6-chlorobenzothiazole

General scheme for Suzuki-Miyaura coupling.

2.2.2. Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig
amination of 2-Bromo-6-chlorobenzo[d]thiazole with a primary or secondary amine.

Experimental Protocol:
» Reaction Setup:

o In a dry, inert-atmosphere glovebox or Schlenk flask, combine 2-Bromo-6-
chlorobenzo[d]thiazole (1.0 eq), the desired amine (1.2-1.5 eq), and a strong, non-
nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq) or lithium
bis(trimethylsilyl)amide (LIHMDS, 1.4 eq).

o Add a palladium catalyst system, for instance, a combination of a palladium precursor like
Pdz(dba)s (1-2 mol%) and a bulky electron-rich phosphine ligand such as XPhos, SPhos,
or RuPhos (2-4 mol%).

e Solvent and Reaction Conditions:

o Add an anhydrous, aprotic solvent like toluene, dioxane, or THF.
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o Heat the reaction mixture, typically between 80-110 °C, until the starting material is
consumed (monitor by TLC or LC-MS).

e Work-up and Purification:

o Cool the reaction to room temperature and quench with water or a saturated aqueous
solution of ammonium chloride.

o Extract the product with an organic solvent (e.g., ethyl acetate).

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

o Purify the crude product by column chromatography on silica gel.

Potential Biological Activities

While specific biological data for 2-Bromo-6-chlorobenzo[d]thiazole is not readily available in
the literature, the benzothiazole scaffold is a well-established pharmacophore with a broad
range of biological activities, including antimicrobial and anticancer properties. The presence
and position of halogen substituents can significantly influence this activity.[2][9][10][11][12][13]

Antimicrobial Activity

Halogenated benzothiazole derivatives have demonstrated significant activity against various
bacterial and fungal strains. The presence of a chloro group at the 6-position, as in the target
molecule, has been associated with enhanced antibacterial activity in some series of
compounds.[2] It is plausible that 2-Bromo-6-chlorobenzo[d]thiazole and its derivatives could
exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table of Minimum Inhibitory Concentrations (MIC) for Analogous Benzothiazole Derivatives:
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Compound Class Test Organism MIC (pg/mL) Reference

Substituted o )
] Escherichia coli 3.1-78.125 [12]
Benzothiazoles

Substituted Staphylococcus

_ 12.5-78.125 [12]
Benzothiazoles aureus
Substituted Pseudomonas
_ . 6.2 [12]
Benzothiazoles aeruginosa
Substituted )
) Bacillus cereus 12.5 [12]
Benzothiazoles
2-Arylbenzothiazole i
Enterococcus faecalis  ~1 uM [12]
Analogues
2-Arylbenzothiazole Klebsiella
) 1.04 - 2.03 uM [12]
Analogues pneumoniae

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

o Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g.,
Staphylococcus aureus, Escherichia coli) in a suitable broth.

 Serial Dilution: Perform two-fold serial dilutions of the test compound in a 96-well microtiter
plate containing the growth medium.

e |noculation: Add the microbial inoculum to each well.
 Incubation: Incubate the plate at 37 °C for 18-24 hours.

e Determination of MIC: The MIC is the lowest concentration of the compound that completely
inhibits visible microbial growth.[2]

Anticancer Activity

Numerous 2-substituted and 6-substituted benzothiazole derivatives have been reported to
possess potent cytotoxic activity against a variety of human cancer cell lines. The mechanism
of action for many of these compounds involves the inhibition of key cellular signaling pathways
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or the induction of apoptosis.[9][11][13][14] The combination of chloro and bromo substituents
on the benzothiazole scaffold of the title compound makes it an interesting candidate for
anticancer drug discovery.

Table of ICso Values for Analogous Benzothiazole Derivatives:

Compound Class Cancer Cell Line ICs0 (M) Reference
Dichlorophenyl-
o HOP-92 (Non-small
containing 0.0718 [13]
] cell lung cancer)

chlorobenzothiazole
Sulphonamide-based MCF-7 (Breast

_ 34.5 [9]
benzothiazole cancer)
Sulphonamide-based HeLa (Cervical

_ 44.15 [9]
benzothiazole cancer)
Sulphonamide-based MG63

_ 36.1 [9]
benzothiazole (Osteosarcoma)
N-(6-
nitrobenzo[d]thiazol-2-  A549 (Lung cancer) 68 pg/mL [14]
yh)acetamide
6-nitrobenzo[d]thiazol-

A549 (Lung cancer) 121 pg/mL [14]

2-ol

Experimental Protocol: MTT Cytotoxicity Assay

o Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a suitable
density and incubate for 24 hours.

o Compound Treatment: Treat the cells with various concentrations of the test compound and
incubate for 48-72 hours.

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 3-4 hours to allow for the formation of formazan
crystals.
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e Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan
crystals.

» Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
microplate reader. The ICso value, the concentration that inhibits 50% of cell growth, can be
calculated from the dose-response curve.[2]
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Workflow for the MTT cytotoxicity assay.
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Conclusion

2-Bromo-6-chlorobenzo[d]thiazole represents a valuable and versatile scaffold for the
development of novel organic compounds with potential therapeutic applications. While direct
experimental data for this specific molecule is limited, this guide provides a solid foundation for
its synthesis and exploration of its chemical and biological properties based on the well-
established chemistry of related benzothiazole derivatives. The synthetic routes and
experimental protocols detailed herein offer practical starting points for researchers. The
compiled biological activity data of analogous compounds suggests that 2-Bromo-6-
chlorobenzo[d]thiazole and its derivatives are promising candidates for further investigation in
the fields of antimicrobial and anticancer drug discovery. Future studies are warranted to fully
elucidate the specific biological profile and mechanism of action of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 2-Bromo-6-Chloro-Benzothiazole [chembk.com]

e 2. benchchem.com [benchchem.com]

» 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
e 4. youtube.com [youtube.com]

o 5. Sandmeyer Reaction [organic-chemistry.org]

» 6. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling
Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the
Products - PMC [pmc.ncbi.nlm.nih.gov]

e 7. benchchem.com [benchchem.com]
e 8. Suzuki Coupling [organic-chemistry.org]
¢ 9. tandfonline.com [tandfonline.com]

¢ 10. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid
derivatives - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1279464?utm_src=pdf-body
https://www.benchchem.com/product/b1279464?utm_src=pdf-body
https://www.benchchem.com/product/b1279464?utm_src=pdf-body
https://www.benchchem.com/product/b1279464?utm_src=pdf-custom-synthesis
https://www.chembk.com/en/chem/2-Bromo-6-Chloro-Benzothiazole
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_2_Chloro_4_bromobenzothiazole_and_2_Chloro_6_bromobenzothiazole_for_Researchers_and_Drug_Development_Professionals.pdf
https://en.wikipedia.org/wiki/Sandmeyer_reaction
https://www.youtube.com/watch?v=shf7bhM3jbY
https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC6269778/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6269778/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6269778/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Suzuki_Cross_Coupling_Reactions_of_4_Bromo_6_methylbenzo_d_thiazole.pdf
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.tandfonline.com/doi/full/10.1080/14756366.2019.1698036
https://pubmed.ncbi.nlm.nih.gov/24258706/
https://pubmed.ncbi.nlm.nih.gov/24258706/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 11. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-
7 cancer cell line - PubMed [pubmed.ncbi.nim.nih.gov]

e 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

e 13. flore.unifi.it [flore.unifi.it]
e 14. jnu.ac.bd [jnu.ac.bd]

 To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-6-
chlorobenzo[d]thiazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279464#2-bromo-6-chlorobenzo-d-thiazole-cas-
number-3507-17-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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